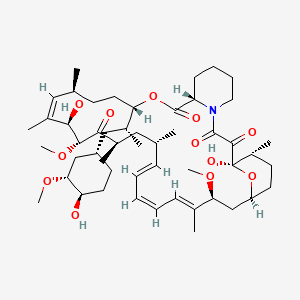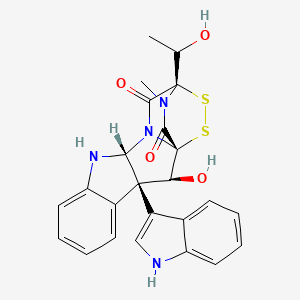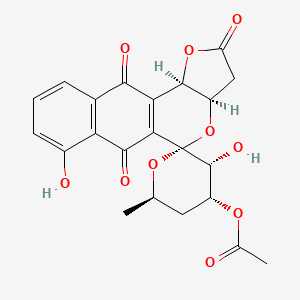
4-アジドアニリン塩酸塩
概要
説明
科学的研究の応用
4-Azidoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of photo-reactive polymers and polysaccharides, which are important in materials science and engineering.
Biology: The compound is used in photoaffinity labeling to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
Target of Action
4-Azidoaniline hydrochloride is a versatile protein and peptide modifying agent used for photoaffinity labeling . It has been used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . The primary targets of this compound are therefore proteins and peptides that interact with GTP, such as GTP-binding proteins .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . This is a technique used in biochemistry to identify binding sites of drugs and endogenous ligands. The azido group in the 4-Azidoaniline hydrochloride acts as a photoactivatable reactive group. Upon exposure to ultraviolet light, the azido group forms a nitrene group, which can form covalent bonds with adjacent molecules, thereby labeling the target .
Biochemical Pathways
Given its use in the preparation of gtp-aa , it can be inferred that it may affect pathways involving GTP-binding proteins. These proteins play crucial roles in various cellular processes, including signal transduction, protein synthesis, and control of cell growth and differentiation .
Result of Action
The primary result of the action of 4-Azidoaniline hydrochloride is the labeling of target proteins and peptides. This allows for the identification and study of these targets, contributing to our understanding of their function and role in various biochemical processes .
Action Environment
The action of 4-Azidoaniline hydrochloride is influenced by environmental factors such as light. The azido group in the compound is activated by ultraviolet light, triggering the labeling process . Therefore, the efficacy and stability of the compound’s action can be influenced by factors such as light exposure and intensity.
生化学分析
Biochemical Properties
4-Azidoaniline hydrochloride plays a significant role in biochemical reactions, particularly in the preparation of photo-reactive polymers and polysaccharides . It interacts with enzymes and proteins through its azido group, which can form covalent bonds with amino acid residues upon activation by light. This property makes it a valuable tool for studying protein-protein interactions and enzyme activities. For instance, it has been used in the preparation of 1-(4-aminophenyl)-1H-[1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH, a compound that can be used to study enzyme-substrate interactions .
Cellular Effects
The effects of 4-Azidoaniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through covalent bonding, which can alter cell signaling pathways, gene expression, and cellular metabolism. The azido group in 4-Azidoaniline hydrochloride can be activated by light to form reactive intermediates that interact with cellular biomolecules, leading to changes in their function and activity .
Molecular Mechanism
The molecular mechanism of 4-Azidoaniline hydrochloride involves the activation of its azido group by light, which generates reactive nitrene intermediates. These intermediates can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation and changes in gene expression. This mechanism allows 4-Azidoaniline hydrochloride to be used in photoaffinity labeling, where it helps identify and study the binding interactions of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Azidoaniline hydrochloride can change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. Long-term effects on cellular function have been observed in in vitro studies, where the compound’s reactivity can lead to persistent modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of 4-Azidoaniline hydrochloride vary with different dosages in animal models. At low doses, the compound can be used to study protein interactions and enzyme activities without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to noticeable changes in cellular function and metabolism .
Metabolic Pathways
4-Azidoaniline hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Azidoaniline hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 4-Azidoaniline hydrochloride within cells can influence its activity and function, as it may preferentially accumulate in areas where it can interact with target proteins and enzymes .
Subcellular Localization
The subcellular localization of 4-Azidoaniline hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may be more effective in certain cellular environments. For example, the compound may localize to the mitochondria or nucleus, where it can interact with specific proteins and enzymes involved in cellular metabolism and gene expression .
準備方法
Synthetic Routes and Reaction Conditions
4-Azidoaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 4-nitroaniline followed by reduction to 4-aminophenyl azide. The final step involves the conversion of 4-aminophenyl azide to 4-Azidoaniline hydrochloride using hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 4-Azidoaniline hydrochloride typically involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and solvent extraction .
化学反応の分析
Types of Reactions
4-Azidoaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 4-aminophenyl azide or other related compounds.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various nitro and nitroso compounds, while reduction can produce different amines .
類似化合物との比較
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Azidoaniline hydrochloride.
4-Aminophenyl azide: An intermediate in the synthesis process.
Phenyl azide: A related compound with similar reactivity
Uniqueness
4-Azidoaniline hydrochloride is unique due to its ability to form reactive intermediates upon exposure to light, making it particularly useful in photo-reactive applications. Its versatility in various chemical reactions and applications further distinguishes it from similar compounds .
特性
IUPAC Name |
4-azidoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-3-6(4-2-5)9-10-8;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYAJRBHPPWHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583387 | |
| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91159-79-4 | |
| Record name | 4-Azidoaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91159-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidoaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Azidoaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-azidoaniline hydrochloride facilitate the functionalization of SWCNTs? What are the implications of this functionalization?
A1: 4-azidoaniline hydrochloride, when exposed to UV light at 254 nm, undergoes photolysis, generating a reactive species that can covalently bond with the sidewalls of SWCNTs. [] This process leads to the amino-functionalization of SWCNTs, confirmed by FTIR analysis. [] This covalent modification is crucial for subsequent grafting of other molecules, such as polyaniline, onto the SWCNT surface. []
Q2: What are the benefits of grafting polyaniline onto 4-azidoaniline hydrochloride-modified SWCNTs?
A2: Grafting polyaniline onto the modified SWCNTs results in the formation of SWCNTs/polyaniline composites. These composites exhibit significantly improved electrical conductivity compared to unmodified SWCNTs. [] Specifically, a study demonstrated a reduced sheet resistance of approximately 489.2 Ω/□ for the composite material. [] This enhanced conductivity makes the composite material promising for applications in electronic devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)

![4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B1258609.png)
![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)





